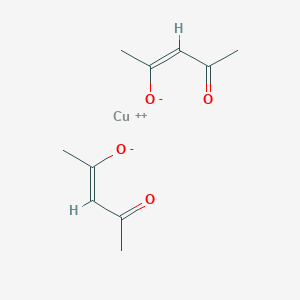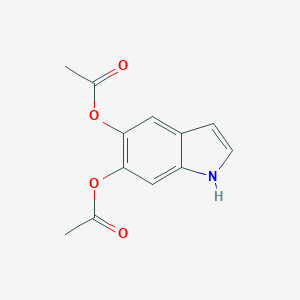
5,6-Diacetoxyindole
Overview
Description
5,6-Diacetoxyindole is an organic compound with the molecular formula C12H11NO4. It is a derivative of indole, characterized by the presence of two acetoxy groups at the 5 and 6 positions of the indole ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
5,6-Diacetoxyindole is a derivative of 5,6-Dihydroxyindole (DHI), which is a melanin pigment precursor . The primary targets of this compound are melanin-producing cells, particularly those involved in the synthesis of eumelanin . Eumelanin is a type of melanin that gives skin, hair, and eyes their color .
Mode of Action
This compound interacts with its targets by participating in the melanin synthesis pathway . It is used as a building block to synthesize eumelanin biopolymers via copolymerization reaction with 2-carboxy-5,6-dihydroxyindoles . The compound can also react with 3,4-dihydroxybenzaldehyde to form 4-[bis(1H-5,6-diacetoxyindol-2-yl)methyl]-1,2-diacetoxybenzene .
Biochemical Pathways
This compound affects the melanin synthesis pathway . In this pathway, dopachrome is converted into 5,6-dihydroxyindole (DHI), and DHI is oxidized to 5,6-dihydroxyquinone . The oxidation reaction is generally catalyzed by tyrosinase . This compound, as a derivative of DHI, participates in these reactions and contributes to the formation of eumelanin .
Pharmacokinetics
It is known that the compound can be synthesized from trans-4,5-dibenzyloxy-β-pyrrolidino-2-nitrostyrene . The synthesis involves reductive cyclization, debenzylation, and acetylation, all carried out in one reaction vessel without intermediate isolation or purification steps . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The primary result of this compound’s action is the production of eumelanin, which contributes to the pigmentation of skin, hair, and eyes . Additionally, this compound exhibits a slight protective effect at certain concentrations . For example, it has been found to provide cytoprotection in cultured mouse retinas .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by the presence of oxygen, as the melanin synthesis pathway involves oxidative reactions . Additionally, the compound’s action may be influenced by the pH of the environment, as certain reactions in the melanin synthesis pathway are pH-dependent .
Biochemical Analysis
Biochemical Properties
5,6-Diacetoxyindole, as a derivative of 5,6-dihydroxyindole, may interact with various enzymes, proteins, and other biomolecules. For instance, 5,6-dihydroxyindole is known to be involved in the melanisation pathway, where it is converted into 5,6-dihydroxyquinone . The oxidation reaction is generally catalysed by tyrosinase .
Cellular Effects
This compound may have effects on various types of cells and cellular processes. For example, 5,6-dihydroxyindole, from which this compound is derived, has been found to exhibit protective effects and cytotoxicity on retinal cells . It shows a slight protective effect at 10 μM both in vitro and in vivo .
Molecular Mechanism
It is known that 5,6-dihydroxyindole, the compound from which this compound is derived, is involved in the melanisation pathway . This suggests that this compound may also be involved in similar biochemical reactions.
Temporal Effects in Laboratory Settings
Studies on 5,6-dihydroxyindole have shown that its effects can change over time . For instance, it was found to show a slight protective effect at 10 μM both in vitro and in vivo .
Dosage Effects in Animal Models
Studies on 5,6-dihydroxyindole have shown that its effects can vary with dosage . For example, it was found to show a slight protective effect at 10 μM and a strong cytotoxicity at 100 μM in vitro .
Metabolic Pathways
This compound may be involved in the melanisation pathway, similar to 5,6-dihydroxyindole . In this pathway, dopachrome is converted into 5,6-dihydroxyindole, which is then oxidised to 5,6-dihydroxyquinone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diacetoxyindole typically involves a multi-step process. One common method starts with the compound trans-4,5-dibenzyloxy-β-pyrrolidino-2-nitrostyrene. This precursor undergoes reductive cyclization, followed by debenzylation and acetylation, all within a single reaction vessel. This “one-pot” synthesis method is efficient and avoids the need for intermediate purification steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective reagents and conditions to ensure high yield and purity. The key steps include reductive cyclization, which is typically carried out using iron in the presence of acetic acid, followed by acetylation to introduce the acetoxy groups .
Chemical Reactions Analysis
Types of Reactions: 5,6-Diacetoxyindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the acetoxy groups, yielding 5,6-dihydroxyindole.
Substitution: It can participate in substitution reactions where the acetoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 5,6-Dihydroxyindole.
Substitution: Indole derivatives with different functional groups replacing the acetoxy groups .
Scientific Research Applications
5,6-Diacetoxyindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in the biosynthesis of melanin and other biological pigments.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
5,6-Dihydroxyindole: A precursor in the biosynthesis of melanin, known for its antioxidant properties.
5,6-Dihydroxyindole-2-carboxylic acid: Another melanin precursor with similar chemical properties.
Uniqueness: 5,6-Diacetoxyindole is unique due to the presence of acetoxy groups, which enhance its solubility and reactivity compared to its hydroxy counterparts. This makes it a valuable intermediate in various synthetic processes and research applications .
Properties
IUPAC Name |
(6-acetyloxy-1H-indol-5-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(14)16-11-5-9-3-4-13-10(9)6-12(11)17-8(2)15/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOLUQGMBCPVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C=CN2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396689 | |
| Record name | 5,6-Diacetoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15069-79-1 | |
| Record name | 5,6-Diacetoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5,6-Diacetoxyindole in melanin research?
A: this compound serves as a more stable precursor to 5,6-dihydroxyindole, a key intermediate in the complex pathway of eumelanin formation. [, ] This makes 5,6-DAI a valuable tool for studying melanin biosynthesis and exploring its potential applications in various fields. [, , ]
Q2: How does this compound compare to 5,6-dihydroxyindole in terms of stability?
A: 5,6-Dihydroxyindole is known to be highly unstable, posing challenges for its use in research. [] this compound, on the other hand, demonstrates greater stability, making it a preferred choice for investigations related to melanin precursors. [, ]
Q3: How does the chemical structure of this compound influence its reactivity?
A: The presence of acetoxy groups at positions 5 and 6 of the indole ring in 5,6-DAI influences its reactivity compared to other indole derivatives. [, ] For instance, acidic conditions can lead to the formation of diindolocarbazole derivatives through a series of coupling and dehydrogenation reactions, a pathway not observed with 5,6-DAI. [] This difference in reactivity highlights the importance of structural features in directing chemical transformations.
Q4: Are there methods for introducing sugar molecules onto the this compound structure?
A: Yes, a method called thioglycosylation allows for the attachment of sugar units (both monosaccharides and disaccharides) to this compound. [] This process utilizes a dynamic mixture of thioglycoside agents and leverages the in situ conversion of glycosyl disulfides to more reactive phenylselenenyl sulfides. [] This approach provides a route to synthesizing glycosylated this compound derivatives, potentially opening avenues for developing eumelanin-based materials with tailored properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



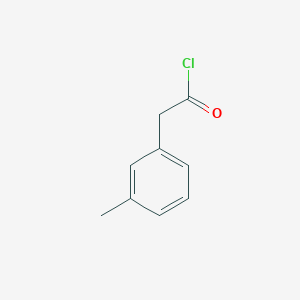
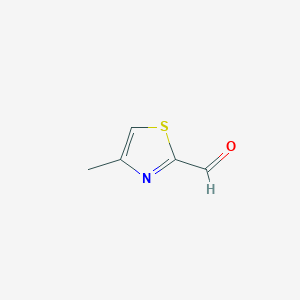
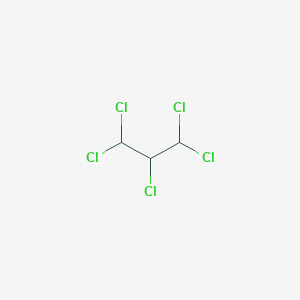
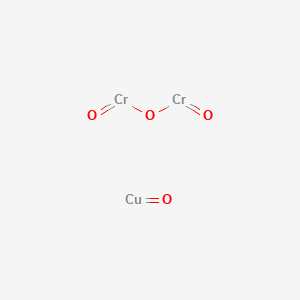
![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)


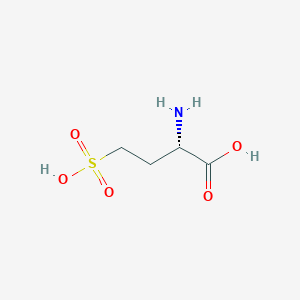
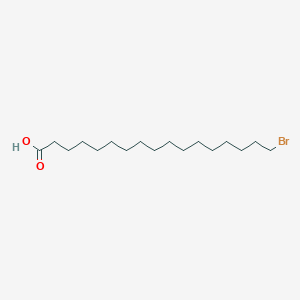
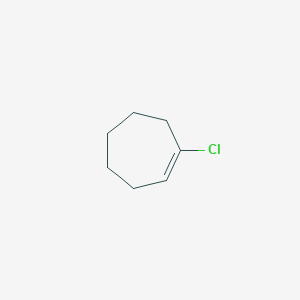
![(E)-4-[(2,5-Dioxocyclopentyl)amino]-4-oxo-2-butenoic acid methyl ester](/img/structure/B75926.png)
